Welcome to the BenchChem Online Store!
molecular formula C9H14N2O B8615239 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propionaldehyde

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propionaldehyde

Cat. No. B8615239
M. Wt: 166.22 g/mol
InChI Key: OEOMONUIKLWGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202873B2

Procedure details

Dissolve 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionic acid ethyl ester (1.94 g, 9.23 mmol) in tetrahydrofuran (78 mL). Cool to −78° C. in a dry ice/acetone bath and treat dropwise with 1 M diisobutylaluminum hydride in toluene (10.15 mL). Stir reaction mixture at −78° C. for one hr. and add 1 M diisobutylaluminum hydride in toluene (10.15 mL). Stir reaction mixture at −78° C. for one hr. and add 1 M diisobutylaluminum hydride in toluene (10.15 mL). Stir reaction mixture at −78° C. for 1 hr. and add 1 M diisobutylaluminum hydride in toluene (10.15 mL). Stir reaction mixture at −78° C. for 1 hr. and quench with aqueous saturated potassium sodium tartrate tetrahydrate solution. Add ethyl acetate (150 mL), and stir for 3 hr. at room temperature. Separate organic layer, extract aqueous layer 3 times with ethyl acetate, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 1:1 to 100% ethyl acetate:hexanes), to give the title preparation (760 mg, 51%). GC-MS m/z=166 [M+].
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[C:8]([CH3:14])=[N:9][N:10]([CH3:13])[C:11]=1[CH3:12])C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1.C1(C)C=CC=CC=1>[CH3:13][N:10]1[C:11]([CH3:12])=[C:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8]([CH3:14])=[N:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)OC(CCC=1C(=NN(C1C)C)C)=O
Name
Quantity
78 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10.15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10.15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10.15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10.15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture at −78° C. for one hr
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction mixture at −78° C. for one hr
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction mixture at −78° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction mixture at −78° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
and quench with aqueous saturated potassium sodium tartrate tetrahydrate solution
STIRRING
Type
STIRRING
Details
Add ethyl acetate (150 mL), and stir for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
Separate organic layer, extract aqueous layer 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 1:1 to 100% ethyl acetate:hexanes)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (760 mg, 51%)

Outcomes

Product
Name
Type
Smiles
CN1N=C(C(=C1C)CCC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.